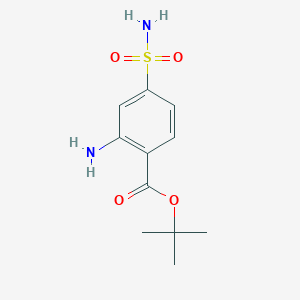
Tert-butyl 2-amino-4-aminosulfonylbenzoate
Cat. No. B2966922
Key on ui cas rn:
889856-25-1
M. Wt: 272.32
InChI Key: MYSYCNWLXDAVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08049006B2
Procedure details


To tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate (5.0 g) in tetrahydrofuran solution (50 ml), 5% palladium carbon (500 mg) was added and the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour. The insoluble compound was filtered out, and the filtrate was concentrated. The residue was diluted with ethyl acetate, then the insoluble compound was again filtered out. The filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to obtain the title compound (2.9 g).
Name
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
Quantity
5 g
Type
reactant
Reaction Step One


Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:17]=[CH:16][C:8]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[C:7]([NH:18]C(OCC2C=CC=CC=2)=O)[CH:6]=1)(=[O:4])=[O:3]>O1CCCC1.[C].[Pd]>[NH2:18][C:7]1[CH:6]=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:17]=[CH:16][C:8]=1[C:9]([O:11][C:12]([CH3:15])([CH3:13])[CH3:14])=[O:10] |f:2.3|
|
Inputs


Step One
|
Name
|
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NS(=O)(=O)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)NC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
palladium carbon
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble compound was filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble compound was again filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
